

An In-Depth Technical Guide to Methyl 3-bromo-5-cyanobenzoate

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Compound of Interest

Compound Name: Methyl 3-bromo-5-cyanobenzoate

Cat. No.: B1358145

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Introduction: A Versatile Building Block in Modern Synthesis

Methyl 3-bromo-5-cyanobenzoate (CAS Number: 453566-15-9) is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a methyl ester, a bromo substituent, and a cyano group, offers a powerful platform for the strategic construction of complex molecular entities. The differential reactivity of these functional groups allows for a range of selective chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.^[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic reactivity, and its applications in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of **Methyl 3-bromo-5-cyanobenzoate** are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source
CAS Number	453566-15-9	[1]
Molecular Formula	C ₉ H ₆ BrNO ₂	[1]
Molecular Weight	240.05 g/mol	[1]
IUPAC Name	methyl 3-bromo-5-cyanobenzoate	[1]
Appearance	White to off-white solid	
Melting Point	Not reported, but expected to be a solid at room temperature	
Boiling Point	Predicted: 301.3 ± 27.0 °C	
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	
SMILES	COC(=O)C1=CC(=CC(=C1)C#N)Br	[1]

Spectroscopic Data (Predicted)

While experimentally obtained spectra are the gold standard, the following tables provide predicted spectroscopic data for **Methyl 3-bromo-5-cyanobenzoate** based on the analysis of closely related compounds and established principles of spectroscopy.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~8.3 - 8.5	s	Ar-H
~8.1 - 8.3	s	Ar-H
~7.9 - 8.1	s	Ar-H
~3.9		-OCH ₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~164-166	C=O (ester)
~138-140	Ar-C
~135-137	Ar-C
~132-134	Ar-C
~130-132	Ar-C-Br
~120-122	Ar-C-CN
~115-117	-CN
~52-54	-OCH ₃

Infrared (IR) Spectroscopy:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (methyl)
~2230	Medium-Strong	C≡N stretch (nitrile)
~1725	Strong	C=O stretch (ester)
~1600, ~1450	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester)
~700-800	Strong	C-Br stretch

Mass Spectrometry (MS):

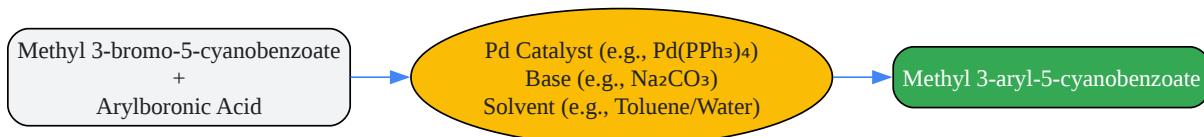
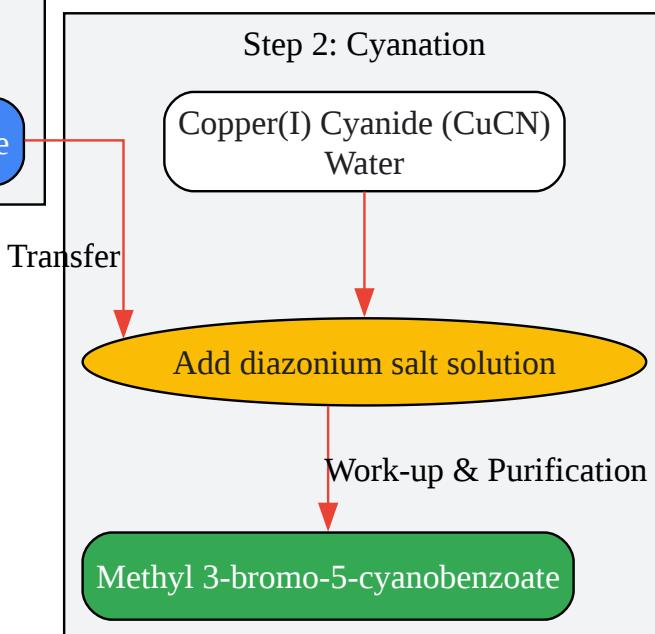
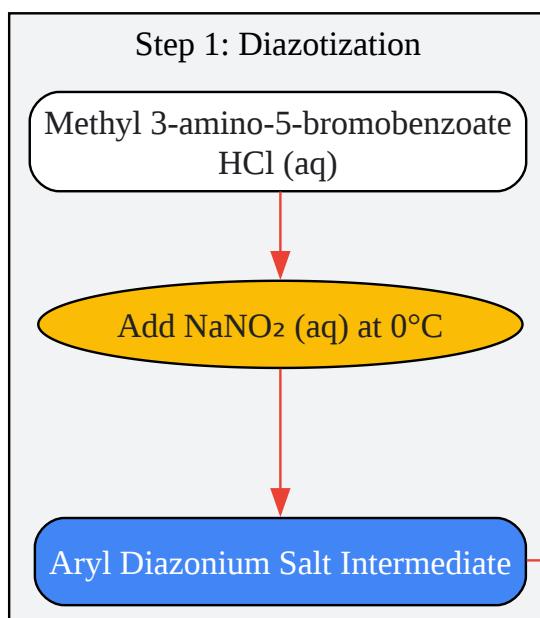
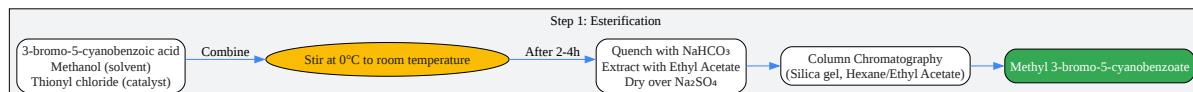
m/z	Relative Intensity (%)	Assignment
239/241	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
208/210	Medium	[M - OCH ₃] ⁺
180/182	Medium	[M - COOCH ₃] ⁺
102	High	[M - Br - COOCH ₃] ⁺

Synthesis of Methyl 3-bromo-5-cyanobenzoate

There are several viable synthetic routes to **Methyl 3-bromo-5-cyanobenzoate**, each with its own advantages and considerations. Below are detailed protocols for two common and effective methods.

Method 1: Esterification of 3-bromo-5-cyanobenzoic acid

This is a straightforward and high-yielding approach, provided the starting carboxylic acid is available. The reaction involves the acid-catalyzed esterification of 3-bromo-5-cyanobenzoic acid with methanol.



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References

- 1. Methyl 3-bromo-5-cyanobenzoate | C9H6BrNO2 | CID 21942615 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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